REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:6]=[C:5]2[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][CH:18]=1.Cl>C(O)(=O)C.[Fe]>[NH2:23][C:20]1[CH:19]=[CH:18][C:17]([C:5]2[C:4]3[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=3)[N:8]=[C:7]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:6]=2)=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)N(CC)CC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
179 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue was mixed with water
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Type
|
EXTRACTION
|
Details
|
This aqueous phase was extracted with ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C1=CC(=NC2=CC=C(C=C12)Cl)N(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |